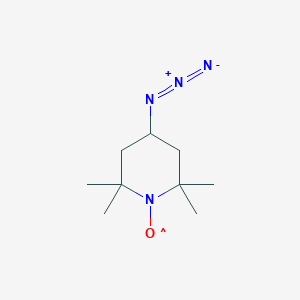

4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

Description

Properties

IUPAC Name |

4-azido-1-hydroxy-2,2,6,6-tetramethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMAVUZUFMNQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)N=[N+]=[N-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00980010 | |

| Record name | 4-Azido-2,2,6,6-tetramethylpiperidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00980010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63697-61-0 | |

| Record name | NSC300606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Azido-2,2,6,6-tetramethylpiperidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00980010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Azido-Functionalized Tetramethylpiperidine Derivatives for Advanced Chemical Biology

This guide provides a comprehensive technical overview of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine and its corresponding nitroxide radical, 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO). It is designed for researchers, chemists, and drug development professionals who seek to leverage these bifunctional molecules for advanced applications in bioconjugation, spin labeling, and materials science. We will delve into their core properties, synthesis, reactivity, and field-proven applications, providing both the theoretical basis and practical methodologies required for successful implementation.

Introduction: A Tale of Two Moieties

The family of 2,2,6,6-tetramethylpiperidine derivatives represents a cornerstone of modern chemistry, prized for their stability and unique redox properties. Within this family, two compounds stand out for their exceptional utility in chemical biology: this compound and its oxidized counterpart, the stable nitroxide radical 4-Azido-TEMPO.

These molecules ingeniously combine two powerful chemical functionalities into a single, robust scaffold:

-

The Azido Group (-N₃): A versatile chemical handle for "click chemistry," enabling highly efficient and specific covalent ligation to alkyne-modified biomolecules.[1][2]

-

The Hydroxylamine/Nitroxide Redox Pair: The core of the piperidine derivative, this functionality allows for either stable radical character (the nitroxide, N-O•) for applications like Electron Paramagnetic Resonance (EPR) spectroscopy, or its reduced hydroxylamine form (N-OH), which can act as a precursor or a redox-active agent in biological systems.[3][4]

This guide will treat both compounds in parallel, as they are chemically interconvertible and their applications are often linked. The hydroxylamine is the diamagnetic precursor, while the nitroxide is the paramagnetic reporter, and understanding their relationship is key to unlocking their full potential.

Core Molecular Properties and Characterization

The fundamental difference between these two molecules lies in the oxidation state of the nitrogen atom at the 1-position of the piperidine ring. This single electronic difference imparts dramatically different physical and chemical properties.

Caption: Redox relationship between the hydroxylamine and nitroxide forms.

Table 1: Physicochemical Properties

| Property | This compound | 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO) |

| Synonyms | TEMPOH-Azide | 4-Azido-TEMPO, N₃-TEMPO |

| CAS Number | 1216863-00-1[5] | 63697-61-0[1] |

| Molecular Formula | C₉H₁₉N₄O | C₉H₁₇N₄O |

| Molecular Weight | 199.28 g/mol | 197.27 g/mol [1][6] |

| Appearance | White to off-white solid (predicted) | Orange crystalline powder[1] |

| Melting Point | Data not widely available | 68 - 71 °C[1] |

| Key Feature | Diamagnetic, NMR-active | Paramagnetic, EPR-active |

Spectroscopic Insights

-

Nuclear Magnetic Resonance (NMR): The hydroxylamine form provides sharp, well-resolved signals typical of diamagnetic organic molecules. In contrast, NMR spectra of the nitroxide (4-Azido-TEMPO) are characterized by significant line broadening due to its paramagnetic nature, often rendering signals undetectable. This difference is a reliable method for monitoring the redox conversion between the two states.

-

Infrared (IR) Spectroscopy: Both compounds will exhibit a strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the azide functional group. The hydroxylamine will additionally show a broad O-H stretching band around 3200-3600 cm⁻¹.

-

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is the definitive technique for characterizing the nitroxide form. 4-Azido-TEMPO will display a characteristic three-line spectrum arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus of the nitroxide group. The shape and width of these lines are highly sensitive to the molecule's rotational motion and its local environment, forming the basis of its use as a spin label.[7]

Synthesis and Chemical Reactivity

The most common synthetic route involves the preparation of 4-Azido-TEMPO from a commercially available precursor, which can then be reduced to the target hydroxylamine if desired.

Caption: General synthetic workflow for azido-functionalized piperidines.

Protocol 1: Synthesis of 4-Azido-TEMPO

This protocol is adapted from established literature procedures.[6] The rationale is a two-step conversion of the robust hydroxyl group into a good leaving group (tosylate), followed by nucleophilic substitution with azide.

-

Step 1: Tosylation of 4-Hydroxy-TEMPO (TEMPOL)

-

Dissolve 1 equivalent of TEMPOL in anhydrous pyridine in an ice bath.

-

Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Quench the reaction by pouring it into ice-water and extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-tosyloxy-TEMPO.

-

-

Step 2: Azide Displacement

-

Dissolve the crude 4-tosyloxy-TEMPO from the previous step in dimethylformamide (DMF).

-

Add 1.5-2.0 equivalents of sodium azide (NaN₃).

-

Heat the mixture to 60-80 °C and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction, dilute with water, and extract the product into an organic solvent.

-

Wash the organic layer thoroughly with water to remove DMF, dry over anhydrous MgSO₄, and concentrate.

-

Purify the resulting orange solid by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure 4-Azido-TEMPO.

-

Protocol 2: Reduction to this compound

The conversion of the nitroxide to the hydroxylamine is a straightforward reduction. Sodium ascorbate is a mild, biocompatible reducing agent, making it ideal if the product is intended for biological applications.

-

Dissolve the purified 4-Azido-TEMPO in a suitable solvent like methanol or a water/THF mixture.

-

Add a freshly prepared aqueous solution of sodium ascorbate (2-3 equivalents) dropwise.

-

Stir at room temperature. The disappearance of the orange color is a visual indicator of the reduction.

-

Monitor the reaction by TLC. The product, being more polar, will have a lower Rf value than the starting nitroxide.

-

Once complete, remove the solvent under reduced pressure. Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the hydroxylamine product.

Core Reactivity: The Azide Group and Click Chemistry

The primary utility of the azide handle is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[2][8] This reaction forms a stable triazole linkage between the azide-functionalized piperidine and an alkyne-containing molecule.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This reaction is exceptionally reliable due to its high yield, specificity (forming only the 1,4-regioisomer), and tolerance of a wide range of functional groups and aqueous conditions, making it perfect for bioconjugation.[9]

Applications in Research and Drug Development

Site-Directed Spin Labeling (SDSL)

The most prominent application is in SDSL, a powerful technique that uses EPR spectroscopy to study the structure and dynamics of macromolecules.[7]

Workflow:

-

Introduce an Alkyne: A target biomolecule (e.g., a protein) is genetically engineered to contain a non-native amino acid with an alkyne side chain.

-

Click Reaction: The alkyne-modified protein is reacted with 4-Azido-TEMPO via the CuAAC reaction. This covalently attaches the paramagnetic TEMPO label to a specific site.

-

EPR Analysis: The EPR spectrum of the labeled protein provides rich information about the local environment of the spin label, including solvent accessibility, secondary structure, and conformational changes upon binding to other molecules.[10]

Bioconjugation and Drug Delivery

The azide group on either the hydroxylamine or nitroxide allows for their conjugation to drugs, imaging agents, or delivery vehicles (like polymers or nanoparticles) that bear an alkyne handle.[1] This can be used to:

-

Create targeted drug-delivery systems.

-

Develop redox-active drugs whose activity can be modulated by the local cellular environment.

-

Attach probes for multimodal imaging (e.g., combining the EPR-activity of the nitroxide with a fluorescent alkyne).

Redox Modulation and Antioxidant Research

TEMPO derivatives, particularly the reduced hydroxylamine form and its parent compound TEMPOL, are known to be potent antioxidants and scavengers of reactive oxygen species (ROS).[4][11] They can catalytically detoxify species like superoxide. The azido derivative allows these redox-active cores to be tethered to specific cellular compartments or biomolecules to study localized oxidative stress or to develop targeted antioxidant therapies.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount. The information below is synthesized from safety data for structurally related compounds.[12][13][14][15]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid creating dust. Avoid contact with skin and eyes. Organic azides can be energetic, though this class of compounds is generally stable. Avoid heat, shock, and friction.

-

Health Hazards: These compounds are expected to be harmful if swallowed.[15] They can cause skin irritation and serious eye damage.[12][15]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[12]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at -15 °C is recommended.[1] Keep away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound and its nitroxide radical, 4-Azido-TEMPO, are powerful bifunctional tools for the modern researcher. They provide a robust and validated bridge between the worlds of bioconjugation and redox chemistry. The azide group offers a gateway to virtually limitless conjugation possibilities through the precision of click chemistry, while the hydroxylamine/nitroxide core provides a redox-sensitive handle and a paramagnetic reporter for advanced spectroscopic analysis. By understanding the distinct properties and synthesis of these compounds, scientists in drug discovery, materials science, and molecular biology can design more sophisticated experiments and develop novel molecular constructs to solve complex scientific challenges.

References

-

Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2022). 1-Hydroxy-2,2,6,6-tetramethylpiperidine. Retrieved January 12, 2026, from [Link]

-

Orientation of Spin-Labeled Lysozyme from Chicken Egg White Immobilized on Porous Oxide Carriers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Steering the azido–tetrazole equilibrium of 4-azidopyrimidines via substituent variation – implications for drug design and azide–alkyne cycloadditions. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Glen Research. (n.d.). New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 12, 2026, from [Link]

-

Carroll, R. T., et al. (2000). 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration. Chemical Research in Toxicology, 13(4), 294-300. Retrieved January 12, 2026, from [Link]

-

Hein, C. D., et al. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216-2230. Retrieved January 12, 2026, from [Link]

-

Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved January 12, 2026, from [Link]

-

Li, Y., et al. (2024). 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression. Molecular Biology Reports, 51(1), 129. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. 1-Hydroxy-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. glenresearch.com [glenresearch.com]

- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. researchgate.net [researchgate.net]

- 11. 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

CAS Number: 1216863-00-1

Abstract

This technical guide provides a comprehensive overview of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine, a versatile heterobifunctional molecule of significant interest to researchers in chemistry and the life sciences. The document details its chemical identity, a plausible and detailed synthetic route, its physicochemical properties, and its potential applications, particularly as a precursor for nitroxide spin labels and in bioconjugation via "click" chemistry. Emphasis is placed on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Introduction and Core Concepts

This compound is a derivative of the sterically hindered amine 2,2,6,6-tetramethylpiperidine. Its structure incorporates two key functional groups: a hydroxylamine and an azide. The hydroxylamine moiety can be readily oxidized to the corresponding stable nitroxide radical, known as a TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) derivative. The azide group serves as a versatile handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This dual functionality makes it a valuable precursor for the synthesis of advanced molecular probes and bioconjugates.

The strategic importance of this compound lies in its ability to bridge the worlds of spin labeling for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and the highly efficient and bioorthogonal ligation reactions afforded by click chemistry.[3][4] Researchers can leverage the azide to attach this piperidine core to a wide array of alkyne-modified biomolecules, such as proteins, nucleic acids, and carbohydrates, and subsequently use the hydroxylamine as a precursor to a paramagnetic reporter group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1216863-00-1 | |

| Molecular Formula | C₉H₁₈N₄O | |

| Molecular Weight | 198.27 g/mol | |

| Appearance | Expected to be a crystalline solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | - |

| IR Absorption (Azide) | ~2100 cm⁻¹ (strong, characteristic N₃ stretch) | [5][6] |

Synthesis of this compound

The overall synthetic strategy involves the conversion of the secondary alcohol in the starting material into a good leaving group, followed by a nucleophilic substitution with an azide source. Tosylation is a common and effective method for this transformation.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Tosyloxy-2,2,6,6-tetramethylpiperidine

This initial step activates the hydroxyl group for nucleophilic substitution by converting it into a tosylate, which is an excellent leaving group.[7]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the nucleophilic displacement of the tosylate group by the azide anion in an SN2 reaction.[8][9] The use of a polar aprotic solvent like DMF facilitates this reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the purified 4-tosyloxy-2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Sodium Azide: Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution. CAUTION: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood and avoid contact with acids and heavy metals.[10][11][12][13]

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC until the tosylated intermediate is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers several times with water to remove DMF and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. Given the potential for azide decomposition on acidic silica gel, using deactivated silica (with triethylamine) or neutral alumina may be advisable.[14][15]

Characterization

The successful synthesis of this compound can be confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetramethyl groups (as singlets), the piperidine ring protons (as multiplets), and the proton on the carbon bearing the azide group. The chemical shifts of the piperidine ring protons will differ from the starting alcohol.

-

¹³C NMR: The carbon NMR will show distinct signals for the methyl groups, the carbons of the piperidine ring, with a notable shift for the carbon atom now bonded to the azide group.

-

FTIR Spectroscopy: A strong and sharp absorption band in the region of 2100 cm⁻¹ is a definitive indicator of the presence of the azide functional group.[5][6]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of scientific research.

Precursor for "Clickable" Spin Labels

The primary application of this compound is as a precursor to 4-Azido-TEMPO. The hydroxylamine can be oxidized to the stable nitroxide radical using various oxidizing agents. The resulting 4-Azido-TEMPO can then be conjugated to alkyne-modified biomolecules via click chemistry.[1][2] This allows for the site-specific introduction of a spin label for EPR studies, which can provide information on molecular structure, dynamics, and environment.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chegg.com [chegg.com]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive analysis of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine, a specialized chemical probe designed for advanced applications in bioconjugation and biophysical analysis. We will dissect its molecular architecture, detailing the distinct roles of its sterically hindered piperidine core, its bio-orthogonal azido moiety, and its redox-active hydroxylamine group. This document outlines a validated synthetic pathway from common precursors, explains the mechanistic basis of its application in copper-catalyzed and strain-promoted click chemistry, and explores its function as a precursor to nitroxide spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. The protocols and insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively leverage this versatile molecule in their work.

Molecular Architecture and Physicochemical Properties

The utility of this compound stems from a carefully orchestrated arrangement of functional groups on a stable heterocyclic scaffold. Understanding this structure is paramount to appreciating its function.

Core Scaffold: The 2,2,6,6-Tetramethylpiperidine Ring

The foundation of the molecule is the piperidine ring, a saturated six-membered heterocycle containing nitrogen.[1] The critical feature of this scaffold is the presence of four methyl groups flanking the nitrogen atom at the C2 and C6 positions.[2] This substitution pattern creates significant steric hindrance around the N1 position, which imparts remarkable stability to reactive species, such as the corresponding nitroxyl radical (TEMPO), by sterically shielding it from dimerization or reaction with other molecules.[2] This inherent stability is a cornerstone of the entire class of TEMPO-derived reagents.

Key Functional Groups and Their Significance

Two key functional groups grant the molecule its specific reactivity and utility:

-

The 4-Azido (-N₃) Moiety: Positioned at the C4 position of the ring, the azide is a compact, stable, and, most importantly, bio-orthogonal functional group. Its reactivity is highly specific; it does not readily participate in side reactions with the vast majority of functional groups found in biological systems, such as amines, carboxyls, or thiols.[3] Its primary role is to serve as one half of the Huisgen 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry".[3][4] This allows the molecule to be covalently and selectively "clicked" onto a target molecule that has been functionalized with an alkyne, forming a stable triazole linkage.[5]

-

The 1-Hydroxy (-N-OH) Group (Hydroxylamine): Unlike its more famous nitroxyl radical counterpart (4-Azido-TEMPO), this molecule possesses a hydroxylamine functional group at the N1 position.[6] This group represents the reduced, diamagnetic (and therefore EPR-silent) form of the nitroxide radical.[7] This has two major implications:

-

Chemical Stability: The hydroxylamine is less reactive than the radical, allowing for conjugation reactions (via the azido group) to be performed under conditions where a radical might be undesirable or unstable.

-

Redox Activity: The hydroxylamine can be readily oxidized to the stable nitroxyl radical (a spin label) when desired, providing a mechanism for "activating" the molecule for EPR spectroscopic analysis.[8]

-

Structural Elucidation

The 2D structure of this compound is depicted below, highlighting the spatial arrangement of its functional components.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key identifying and physical properties of the compound are summarized below for easy reference.

| Property | Value | Reference |

| Chemical Name | This compound | [9] |

| Synonyms | 4-Azido-2,2,6,6-tetramethylpiperidin-1-ol | [9] |

| CAS Number | 1216863-00-1 | [6][9] |

| Molecular Formula | C₉H₁₈N₄O | [9] |

| Molecular Weight | 198.27 g/mol | [9][10] |

| Appearance | Orange crystalline powder (for related 4-Azido-TEMPO) | [11] |

| Storage | 2-8°C Refrigerator | [9] |

Synthesis and Derivatization

The synthesis of this compound is not a trivial one-step process but is readily achievable through a logical, multi-step pathway starting from a commercially available and inexpensive precursor.

Rationale for Synthetic Strategy

The most efficient synthetic route leverages the stable and well-characterized nitroxide radical, 4-hydroxy-TEMPO (TEMPOL), as the starting material. This strategy is advantageous because:

-

Precursor Availability: TEMPOL is produced on an industrial scale and is relatively inexpensive.[12]

-

Established Chemistry: The reactions to modify the 4-position of the TEMPO ring are well-documented.[13]

-

Late-Stage Reduction: The conversion of the stable nitroxyl radical to the target hydroxylamine is a simple final reduction step, which avoids carrying the more sensitive hydroxylamine through multiple synthetic transformations.

Proposed Synthetic Pathway

The proposed three-step synthesis converts the 4-hydroxyl group to an azide and subsequently reduces the nitroxyl radical to a hydroxylamine.

Caption: Proposed synthetic pathway from 4-Hydroxy-TEMPO.

Experimental Protocol: Synthesis

-

Step 1: Activation of the 4-Hydroxyl Group (Tosylation).

-

Dissolve 1.0 equivalent of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tosyloxy-TEMPO, which can be purified by column chromatography.

-

-

Step 2: Nucleophilic Substitution to Form 4-Azido-TEMPO. [13]

-

Dissolve the purified 4-tosyloxy-TEMPO (1.0 eq) in dimethylformamide (DMF).

-

Add an excess of sodium azide (NaN₃, approx. 3.0 eq).

-

Heat the reaction mixture to 80-90°C and stir for 6-8 hours, monitoring by TLC. Causality Note: Heating is required to overcome the activation energy for the Sₙ2 displacement of the bulky tosylate group.

-

After cooling to room temperature, dilute the mixture with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts thoroughly with water to remove DMF and residual salts, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent to yield 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO), an orange solid, which can be further purified if necessary.[11][13]

-

-

Step 3: Reduction of Nitroxide to Hydroxylamine.

-

Dissolve the 4-Azido-TEMPO (1.0 eq) in a suitable solvent like methanol or ethanol.

-

Add a solution of a mild reducing agent, such as ascorbic acid (Vitamin C, ~1.5 eq) or phenylhydrazine, dropwise at room temperature. The characteristic orange/red color of the nitroxide will fade to colorless or pale yellow, providing a visual indicator of reaction completion.

-

Stir for 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography on silica gel to remove the oxidized reducing agent and any unreacted starting material.

-

Core Applications in Research and Development

The dual-functionality of this molecule makes it a powerful tool in two distinct but complementary areas: bio-orthogonal labeling and EPR spectroscopy.

Application as a Bio-orthogonal Reporter: Click Chemistry

The primary application for this compound is as a transferable chemical reporter group. The azido moiety enables its covalent attachment to alkyne-modified biomolecules, such as proteins, nucleic acids, or glycans, with high specificity and efficiency.[14]

-

Mechanistic Overview: The Huisgen 1,3-Dipolar Cycloaddition. This reaction joins an azide and an alkyne to form a five-membered triazole ring.[3]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, utilizing a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to dramatically accelerate the reaction, making it fast and regiospecific (yielding only the 1,4-disubstituted triazole).[5] It is highly efficient but the potential cytotoxicity of copper can be a concern in live-cell applications.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry variant uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne. The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[3][5] This is the method of choice for live-cell labeling.

-

Experimental Workflow: Labeling an Alkyne-Modified Protein (CuAAC)

The following diagram and protocol illustrate a typical workflow for conjugating the azido-probe to a protein containing a non-canonical amino acid with a terminal alkyne (e.g., L-propargylglycine).

Caption: Workflow for protein labeling via CuAAC click chemistry.

-

Protocol: CuAAC Protein Labeling.

-

Prepare Stock Solutions:

-

Protein Stock: Prepare the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

Azide Probe Stock: Prepare a 10 mM stock solution of this compound in a water-miscible solvent like DMSO.

-

Catalyst Stocks: Prepare a 50 mM stock of CuSO₄ in water and a 500 mM stock of sodium ascorbate in water (prepare fresh).

-

-

Reaction Assembly: In a microcentrifuge tube, combine the components in the following order:

-

Protein solution (to a final concentration of 10-50 µM).

-

Azide Probe (to a final concentration of 100-250 µM, a 5-10 fold excess).

-

CuSO₄ solution (to a final concentration of 1 mM).

-

Immediately add Sodium Ascorbate solution (to a final concentration of 5 mM). Causality Note: The ascorbate must be added last to reduce Cu(II) to the active Cu(I) catalyst in the presence of all reactants.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, incubation can be performed at 4°C for a longer period (4-16 hours).

-

Purification: Remove the excess probe and copper catalyst by a suitable method, such as dialysis, size-exclusion chromatography (spin desalting column), or precipitation, depending on the scale and nature of the protein.

-

Validation: Confirm successful labeling using techniques like mass spectrometry (to observe the mass shift corresponding to the added probe) or by proceeding to the downstream application (e.g., EPR).

-

Role as a Spin Label Precursor for EPR Spectroscopy

While the 1-hydroxy form is EPR-silent, its true potential in biophysics is realized upon oxidation to its stable nitroxyl radical form, 4-Azido-TEMPO. This radical contains an unpaired electron, making it paramagnetic and thus detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[15]

-

The Nitroxyl Radical Reporter Group: Once oxidized, the molecule becomes a "spin label." When this label is attached to a biomolecule (e.g., after a click reaction), the EPR spectrum of the nitroxyl radical provides a wealth of information about the label's immediate environment.[15][16] The shape and features of the EPR spectrum are highly sensitive to the rotational mobility of the spin label.[17]

-

A fast-tumbling label (in an unstructured region) gives a sharp, three-line spectrum.

-

A slow-tumbling or immobilized label (in a folded protein core or a viscous environment) gives a broad, anisotropic spectrum.

-

-

Rationale for Using a Precursor: Using the hydroxylamine precursor for labeling and oxidizing it to the radical after conjugation offers a key advantage. It allows the labeling chemistry to be performed under reducing or neutral conditions, protecting sensitive biomolecules from potential oxidative damage that might be caused by the nitroxyl radical itself. The oxidation can be performed as a final, controlled step before EPR analysis using a mild oxidant (e.g., atmospheric oxygen, copper(II) salts, or a peroxidase system).

Conclusion and Future Outlook

This compound is a sophisticated chemical tool whose value lies in its dual-purpose design. It bridges the worlds of chemical biology and biophysics, acting first as a bio-orthogonal handle for selective conjugation via click chemistry and second as a latent, activatable probe for structural and dynamic studies by EPR spectroscopy. Its sterically shielded core ensures the stability of its radical form, while the hydroxylamine provides a safe, EPR-silent state for initial labeling. For researchers in drug development, protein engineering, and materials science, this molecule offers a robust method for installing a highly informative reporter group onto a target of interest with precision and control. Future work may focus on developing derivatives with altered solubility or incorporating this moiety into more complex, multi-functional probes for advanced in-cell imaging and analysis.

References

-

Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Bobbitt, J. M., et al. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Nature Protocols, 8(4), 666-76. [Link]

-

The EPR spectrum of 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxide... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

LibreTexts. (2022). EPR Spectroscopy. Chemistry LibreTexts. [Link]

-

Yordanov, N. D., & Ranguelova, K. (2000). Quantitative electron paramagnetic resonance and spectrophotometric determination of the free radical 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(2), 373-378. [Link]

-

Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. (2020). Molecules, 25(21), 5183. [Link]

-

Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

-

Chiswell, B., et al. (1983). Electron spin resonance study of the spin label 2,2,6,6-tetramethyl-4-piperidinol-1-oxyl oriented in the inclusion compound 2′-hydroxy-2,4,4,7,4′-pentamethylflavan. Journal of the Chemical Society, Faraday Transactions 2, 79(9), 1273-1282. [Link]

-

4-Hydroxy-2,2,6,6-tetramethylpiperidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Liu, Y., et al. (2024). 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression. Molecular Biology Reports, 51(1), 129. [Link]

-

Click chemistry reagents. (n.d.). Chemie Brunschwig. Retrieved January 12, 2026, from [Link]

-

Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(10), 2171–2184. [Link]

-

2,2,6,6-Tetramethylpiperidine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Spin label 4-iodoacetamide-2, 2, 6, 6-tetramethylpiperidine-N1-oxyl in his-15 position of lysozyme. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Anzai, K., et al. (2003). Two reaction sites of a spin label, TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl), with hydroxyl radical. Journal of Pharmaceutical Sciences, 92(2), 275-280. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. usbio.net [usbio.net]

- 7. 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO2 | CID 5395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Two reaction sites of a spin label, TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl), with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound [cymitquimica.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Electron spin resonance study of the spin label 2,2,6,6-tetramethyl-4-piperidinol-1-oxyl oriented in the inclusion compound 2′-hydroxy-2,4,4,7,4′-pentamethylflavan - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine, a specialized chemical intermediate of significant interest to researchers in drug development, chemical biology, and materials science. This document details the molecular properties, a projected synthetic protocol, critical safety considerations for handling organic azides, and the primary applications of this versatile molecule. With its unique bifunctional nature, possessing both a reactive azide for bioorthogonal "click" chemistry and a stable nitroxide precursor (the N-hydroxy amine), this compound serves as a valuable building block for the synthesis of spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy and for creating complex bioconjugates.

Core Molecular Properties

This compound is a derivative of the well-known TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) family of reagents. The introduction of an azido group at the 4-position and a hydroxyl group at the 1-position (N-hydroxy) imparts unique chemical functionalities crucial for its applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 198.27 g/mol | [1] |

| Molecular Formula | C₉H₁₈N₄O | [1] |

| CAS Number | 1216863-00-1 | [1] |

| Canonical SMILES | CC1(CC(CC(N1O)(C)C)N=[N+]=[N-])C | |

| Appearance | (Predicted) White to off-white or pale yellow solid |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a robust synthetic route can be projected based on the well-established synthesis of its close analog, 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO)[2]. The key is a two-step process starting from the commercially available 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-ol. The N-hydroxy functionality is generally stable under the required reaction conditions.

The proposed pathway involves the activation of the 4-hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt.

Figure 1: Projected two-step synthesis workflow for this compound.

Detailed Experimental Protocol (Projected)

Materials:

-

4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Synthesis of 4-Tosyloxy-2,2,6,6-tetramethylpiperidin-1-ol

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-ol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Add anhydrous pyridine (approx. 1.5 eq) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.1 to 1.2 eq) portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate may be used directly in the next step or purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Step 2: Synthesis of this compound

-

CAUTION: This step involves sodium azide. See Section 3 for critical safety precautions.

-

Dissolve the crude 4-Tosyloxy-2,2,6,6-tetramethylpiperidin-1-ol (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (NaN₃, approx. 3.0 eq).

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).

-

Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Critical Safety and Handling of an Organic Azide

Organic azides are energetic compounds and must be handled with extreme caution. The azide functional group imparts potential explosive properties, especially in low molecular weight compounds.

Core Safety Directives:

-

Risk Assessment: Before beginning any synthesis, perform a thorough risk assessment. The target molecule has a carbon-to-nitrogen ratio (C/N) of 9/4, which is generally considered stable enough for careful handling in small quantities. However, high nitrogen content is an inherent risk factor.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses. When there is a risk of explosion, a blast shield or face shield must be used, and all work must be conducted within a certified chemical fume hood.

-

Avoid Shock and Friction: Do not scratch solid azides. Use plastic or ceramic spatulas instead of metal ones for handling and weighing. Avoid using ground glass joints which can create friction.

-

Thermal Stability: Organic azides can decompose upon heating. Avoid high temperatures and never distill or sublimate low molecular weight azides. Purification should be limited to extraction and chromatography.

-

Chemical Incompatibility:

-

Acids: Never mix azides with acids, as this can generate the highly toxic and explosive hydrazoic acid (HN₃).

-

Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver) as this can form highly shock-sensitive and explosive metal azides.

-

Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform in reactions with sodium azide, as this can form dangerously unstable di- and tri-azidomethane.

-

-

Storage: Store organic azides in a cool, dark place, preferably in a refrigerator and in amber containers.

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container. Never mix azide waste with acidic waste streams. The azide should be converted to a more stable derivative (e.g., an amine via reduction) before disposal if possible.

Predicted Characterization Data

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the four non-equivalent methyl groups (singlets). Diastereotopic protons on the piperidine ring (C3 and C5) appearing as multiplets. A multiplet for the proton at C4. A broad singlet for the N-OH proton. |

| ¹³C NMR | Signals for the quaternary carbons (C2, C6), the four distinct methyl carbons, the carbons of the piperidine ring (C3, C5), and the carbon bearing the azide group (C4). |

| IR Spectroscopy | A strong, sharp, characteristic absorption band for the azide (N₃) asymmetric stretch, typically appearing around 2100 cm⁻¹ . A broad absorption for the O-H stretch of the hydroxylamine group (~3200-3600 cm⁻¹). C-H stretching and bending vibrations. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 199.16. |

Applications in Research and Development

The utility of this compound stems from its bifunctional nature, making it a valuable tool in bioconjugation and biophysical studies.

Precursor for "Click Chemistry" and Bioconjugation

The azide group is a key component in one of the most robust and widely used bioorthogonal ligation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are central to the field of "click chemistry"[3].

-

Mechanism: The azide group reacts selectively and efficiently with a terminal or strained alkyne to form a stable triazole linkage. This reaction is highly specific and proceeds under mild, often physiological, conditions, making it ideal for modifying complex biological molecules.

-

Application: Researchers can use this molecule to introduce a TEMPO-based spin label onto biomolecules (proteins, nucleic acids, lipids) that have been metabolically, genetically, or chemically engineered to contain an alkyne handle. The resulting conjugate can then be studied to understand molecular structure, dynamics, and interactions.

Figure 2: Application of the azide moiety in click chemistry for bioconjugation.

Synthesis of Nitroxide Spin Labels for EPR Spectroscopy

The 1-hydroxy-piperidine (N-hydroxy) moiety is a direct precursor to the stable nitroxyl radical (N-O•). Mild oxidation of the N-hydroxy group yields the corresponding nitroxide free radical. This radical is paramagnetic and serves as a "spin label."

-

Site-Directed Spin Labeling (SDSL): In SDSL-EPR, a spin label like the one derived from this molecule is attached to a specific site within a macromolecule.

-

Structural Insights: The EPR spectrum of the nitroxide is highly sensitive to its local environment, including its mobility and accessibility to solvents. By analyzing the spectral line shape, researchers can deduce information about the secondary and tertiary structure of proteins and other biomolecules. Furthermore, by introducing two spin labels, the distance between them (typically 1.5 to 8 nm) can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing crucial structural constraints for modeling macromolecular conformations and their changes[1].

Conclusion

This compound is a strategically designed chemical tool for advanced life science and materials research. Its molecular weight of 198.27 g/mol and formula C₉H₁₈N₄O define a compact yet highly functionalized scaffold[1]. While its synthesis requires careful planning and adherence to strict safety protocols due to its organic azide nature, its potential applications are significant. It provides a direct route to installing nitroxide spin labels onto diverse targets via click chemistry, enabling sophisticated EPR studies of molecular structure and dynamics. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their work.

References

- Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. (n.d.).

- Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026.

- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026.

- Double Nitroxide Labeling by Copper-Catalyzed Azide–Alkyne Cycloadditions with Noncanonical Amino Acids for Electron Paramagnetic Resonance Spectroscopy. (2019, April 18).

- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026.

- New Developments in Spin Labels for Pulsed Dipolar EPR. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026.

- This compound. (n.d.).

- Nitroxide spin labels: fabulous spy spins for biostructural EPR applications | Request PDF. (n.d.).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

Abstract

4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-TEMPOH) is a bifunctional molecule of significant interest in chemical biology and materials science, merging the versatile reactivity of an organic azide with the precursor to the stable TEMPO nitroxyl radical. This guide provides a comprehensive analysis of the intrinsic stability factors of 4-Azido-TEMPOH and offers detailed, field-proven protocols for its optimal storage and handling. Key stability concerns arise from the energetic azide group, which is susceptible to thermal and photolytic decomposition, and the hydroxylamine moiety, which can undergo oxidation. Adherence to the recommended guidelines is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Introduction: A Molecule of Dual Functionality

This compound is a derivative of 1-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOH), featuring a covalently attached azide (-N₃) group at the 4-position of the piperidine ring.[1][2] This unique structure provides two key functionalities:

-

The Azide Group: This moiety serves as a highly versatile chemical handle. It is a cornerstone of "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling efficient and specific conjugation to other molecules.[3][4] Organic azides are also precursors for the formation of amines via reduction (e.g., Staudinger reaction) or nitrenes upon thermal or photolytic activation.[5]

-

The Hydroxylamine Core: The 1-hydroxy-piperidine structure is the reduced, diamagnetic precursor to the well-known stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[6] This allows for the introduction of a latent paramagnetic center, which can be oxidized to the TEMPO radical for applications in spin labeling and electron paramagnetic resonance (EPR) spectroscopy.

Given this dual nature, maintaining the stability of both the azide and the hydroxylamine is paramount for researchers in drug development, polymer chemistry, and bioconjugation.

Chemical Structure and Intrinsic Stability Factors

To understand the stability of 4-Azido-TEMPOH, one must analyze the contributions of its constituent functional groups.

The Organic Azide Moiety (-N₃)

Organic azides are classified as high-energy functional groups.[3][4][7] Their stability is a critical safety and handling consideration.

-

Energetic Nature: The azide group has a positive heat of formation and can decompose exothermically, releasing diatomic nitrogen (N₂), a very stable molecule.[5][7][8] This decomposition can be triggered by external energy sources such as heat, light, shock, or friction.[3][9][10][11]

-

Structural Stability Rules: The stability of an organic azide is influenced by its molecular structure. Two empirical rules are often cited:

-

Carbon-to-Nitrogen Ratio: The ratio of carbon and oxygen atoms to nitrogen atoms ((NC + NO) / NN) should ideally be 3 or greater.[3][4] For 4-Azido-TEMPOH (C₉H₁₈N₄O), this ratio is (9 + 1) / 4 = 2.5. This value falls into a category where the compound can be synthesized and isolated but requires careful handling and storage below room temperature.[3][4][11]

-

Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group.[9][11] 4-Azido-TEMPOH, with nine carbons to one azide group, satisfies this guideline, suggesting it is not exceptionally unstable.

-

The N-Hydroxy-TEMPO Moiety

The hydroxylamine functional group within the sterically hindered piperidine ring also has specific stability characteristics.

-

Oxidative Sensitivity: Hydroxylamines are the reduced form of nitroxyl radicals and can be susceptible to oxidation.[12] Exposure to oxidizing agents or even atmospheric oxygen can convert the 1-hydroxy group to the corresponding nitroxyl radical, 4-Azido-TEMPO. While this is a desired transformation in some applications, unintended oxidation compromises the purity of the starting material.

-

Redox Chemistry: The TEMPO/TEMPOH system is a well-studied redox couple.[13][14] The stability of the hydroxylamine is generally good, but it can be influenced by pH and the presence of metal ions, which can catalyze decomposition.[15]

Factors Influencing the Stability of 4-Azido-TEMPOH

Several external factors can initiate the degradation of 4-Azido-TEMPOH. Understanding these is key to establishing proper storage and handling protocols.

Thermal Stability

Heat is a primary concern for organic azides.

-

Decomposition Pathway: Thermal energy can induce the extrusion of N₂ gas to form a highly reactive nitrene intermediate.[5][16] This can lead to a variety of subsequent reactions and sample decomposition. While many alkyl azides are relatively stable and decompose only above ~175°C, those with electron-withdrawing groups can be less stable.[5][17]

-

Recommendation: Avoid all sources of heat. Do not heat the solid compound unless as part of a controlled reaction. Purification should be limited to methods like precipitation or extraction, avoiding distillation or sublimation.[10][11]

Photostability

Exposure to light, especially UV radiation, can also decompose organic azides.

-

Photolytic Decomposition: Even ambient laboratory light can cause slow decomposition of alkyl azides over time, generating aldehydes and other byproducts.[18][19] This process may occur without the formation of a nitrene intermediate.[5][20]

-

Recommendation: The compound must be stored in the dark, using amber vials or containers wrapped in aluminum foil.[9][10][11][18]

Chemical Incompatibility

4-Azido-TEMPOH can react deleteriously with several classes of chemicals.

-

Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[3][9]

-

Reducing Agents: Azides can be reduced to amines by reagents like phosphines (Staudinger reaction) or through hydrogenolysis.[5] Accidental contact will consume the azide functionality.

-

Heavy Metals: Azides can form highly shock-sensitive and explosive salts with heavy metals such as copper, lead, iron, and silver.[3][8][21][22] This includes contact with metal spatulas or metal-containing reagents.[3][9][11]

-

Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can form dangerously explosive di- and tri-azidomethane.[3][10]

The diagram below illustrates the primary factors that can negatively impact the stability of 4-Azido-TEMPOH.

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. Organic azide - Wikipedia [en.wikipedia.org]

- 6. 1-Hydroxy-2,2,6,6-tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 7. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. ucd.ie [ucd.ie]

- 11. uvic.ca [uvic.ca]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. research.wayne.edu [research.wayne.edu]

- 22. US7338540B1 - Decomposition of organic azides - Google Patents [patents.google.com]

A Comprehensive Theoretical Framework for the Characterization of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine is a bifunctional molecule combining the versatile chemistry of an azide group with the redox-active nature of a hydroxylamine derived from the renowned 2,2,6,6-tetramethylpiperidine scaffold. While its synthetic precursors and related nitroxide radicals are well-documented, a dedicated theoretical investigation of the title compound is conspicuously absent from the literature. This guide, authored for computational chemists, medicinal chemists, and materials scientists, provides a comprehensive, field-proven theoretical framework to fully characterize this molecule. We eschew a rigid template, instead presenting a logical and scientifically-grounded workflow rooted in Density Functional Theory (DFT). This document details the causality behind methodological choices, outlines self-validating computational protocols, and predicts the structural, spectroscopic, and electronic properties of the molecule, thereby providing a robust roadmap for future in silico and experimental investigations.

Part 1: Foundational Concepts & Strategic Importance

Introduction to the Target Molecule

This compound, hereafter referred to as Azido-TEMPOL-H, is a fascinating derivative of the TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) family. TEMPO and its analogues are among the most stable and widely used organic free radicals, serving as catalysts, spin labels in biological systems, and redox-active components in materials.[1][2] Azido-TEMPOL-H is the reduced, hydroxylamine form of the corresponding 4-azido-TEMPO radical. The presence of two key functional groups—the azide (-N₃) and the hydroxylamine (>N-OH)—on a stable piperidine chassis makes it a molecule of significant interest.

-

The Azide Moiety (-N₃): This functional group is a cornerstone of modern bioorthogonal chemistry, most notably for its participation in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").[3] It also serves as a photochemical or thermal precursor to highly reactive nitrenes.

-

The Hydroxylamine Moiety (>N-OH): As the reduced form of a nitroxide radical, the hydroxylamine group is a critical component of the redox cycle that underpins the antioxidant and catalytic properties of TEMPO derivatives.[2][4] Understanding its properties is crucial for applications in mitigating oxidative stress and designing redox-based materials.

This guide proposes a definitive theoretical workflow to elucidate the fundamental properties of Azido-TEMPOL-H, providing the necessary data to guide its synthesis and application.

Objective: A Roadmap for In Silico Characterization

The primary objective of this whitepaper is to establish a robust and reproducible computational protocol for a comprehensive theoretical study of Azido-TEMPOL-H. By leveraging established quantum chemical methods, we will outline the steps to determine its:

-

Three-dimensional molecular structure and conformational preferences.

-

Vibrational (infrared) spectrum for unambiguous experimental identification.

-

Electronic structure, including frontier molecular orbitals and electrostatic potential, to predict reactivity.

This theoretical foundation will empower researchers to rationally design experiments and unlock the potential of this versatile molecule.

Part 2: The Theoretical & Computational Protocol

As a self-validating system, the chosen computational methodology must be both accurate for the chemical system and well-supported by prior studies on related molecules. Our protocol is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for molecules of this size.

Core Computational Methodology

The entire protocol is designed to be executed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

-

Theory Selection: Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. For studying TEMPO derivatives, functionals like B3LYP are widely used and provide reliable geometries and vibrational frequencies.[5][6] To capture more subtle effects, especially those involving the azide group and potential non-covalent interactions, the M06-2X functional is also recommended. For benchmark-level accuracy in spectroscopic predictions, double-hybrid functionals such as B2PLYP can be employed, as they have shown excellent performance for nitroxide radicals.[1][7]

-

Basis Set Selection: Pople Style Basis Sets: The 6-311++G(d,p) basis set is recommended. This choice is deliberate:

-

6-311G: A triple-zeta basis set providing flexibility for valence electrons.

-

++: Diffuse functions on both heavy atoms and hydrogens are crucial for accurately describing the lone pairs on oxygen and nitrogen and the potentially diffuse nature of the azide group's electron density.

-

(d,p): Polarization functions are essential for describing the correct bonding geometries and charge distributions, especially in cyclic systems and for hypervalent atoms.

-

-

Solvent Effects: Polarizable Continuum Model (PCM): To simulate realistic solution-phase conditions, an implicit solvent model like PCM is indispensable. This model treats the solvent as a continuous dielectric medium, accounting for bulk electrostatic effects on the molecule's geometry and properties. Water and dichloromethane would be appropriate solvents to model based on typical reaction conditions for azide chemistry and TEMPO derivatives.

Experimental Workflow: A Step-by-Step Protocol

-

Initial Structure Construction: Build the 3D structure of this compound. The piperidine ring should be set to a chair conformation, which is the known ground-state conformation for this scaffold.[3] Both axial and equatorial positions for the azide group should be considered as starting points for optimization.

-

Geometry Optimization: Perform a full geometry optimization without constraints using the selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) in the gas phase and with the PCM solvent model. This step locates the nearest local minimum on the potential energy surface.

-

Vibrational Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry. This serves two critical purposes:

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of IR Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which constitute the theoretical infrared spectrum.[8]

-

-

Analysis of Molecular Properties: Using the optimized wavefunction, calculate and analyze:

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Electrostatic Potential (ESP): Generate an ESP map to visualize electron-rich and electron-poor regions of the molecule.

-

Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to quantify the charge distribution.

-

Visualization of the Computational Workflow

The logical flow of the proposed computational study is summarized below.

Caption: Computational workflow for the theoretical characterization of Azido-TEMPOL-H.

Part 3: Predicted Molecular Structure & Properties

Based on experimental data for analogous compounds and established chemical principles, we can predict the key outcomes of the proposed theoretical study.

Molecular Geometry

The six-membered piperidine ring is expected to adopt a stable chair conformation . X-ray diffraction data for the parent nitroxide, 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl, confirms this structural motif.[3] The bulky tetramethyl substitution pattern locks the ring and prevents ring flipping. The orientation of the azide group (axial vs. equatorial) will be determined by steric and electronic factors, with the equatorial position generally being favored for substituents to minimize 1,3-diaxial interactions.

Sources

- 1. A Computational Journey across Nitroxide Radicals: From Structure to Spectroscopic Properties and Beyond [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. DFT study of the oxidation of primary alcohols by TEMPO+ cation in presence of NaCO3- buffer: concerted hydride transfer pathway - University of Bath Research Data Archive [researchdata.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine in EPR Spectroscopy

This guide provides a comprehensive overview of the application of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine as a versatile spin-labeling probe for Electron Paramagnetic Resonance (EPR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the unique chemical properties of this compound and offers detailed protocols for its use in studying the structure and dynamics of biomolecules.

Introduction: A Dual-Functionality Probe for Advanced EPR Studies

This compound is a derivative of the well-known TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) nitroxide, engineered with two key functionalities: a hydroxylamine group and an azide group. This design makes it a powerful tool for site-directed spin labeling (SDSL) in EPR spectroscopy, a technique that provides invaluable insights into protein and nucleic acid structure, dynamics, and interactions.[1][2][3]

The hydroxylamine moiety serves as a precursor to the stable nitroxide radical, the paramagnetic center essential for EPR detection. In its hydroxylamine form, the molecule is EPR-silent, offering a strategic advantage for controlled introduction of the spin label. The azide group, on the other hand, is a versatile chemical handle for covalent attachment to target biomolecules through two primary strategies: photoaffinity labeling and copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[4][5] This dual functionality allows for precise and flexible labeling of biological macromolecules, enabling sophisticated EPR experiments to probe local environments and conformational changes.[6][7]

Core Principles and Advantages

The utility of this compound in EPR spectroscopy is rooted in the principles of site-directed spin labeling.[8][9] By introducing a paramagnetic nitroxide group at a specific site within a biomolecule, researchers can obtain information about:

-

Local Dynamics and Conformational Changes: The EPR spectrum of the nitroxide label is highly sensitive to its rotational motion, which is influenced by the local environment within the biomolecule.[1][6] This allows for the detection of subtle conformational changes in proteins and nucleic acids.[2][10]

-

Solvent Accessibility: The accessibility of the spin label to the surrounding solvent can be probed, providing information about the topology of proteins within membranes or the packing of protein domains.[7]

-

Inter-Residue Distances: By introducing two spin labels, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can be used to measure distances between them in the range of 1.5-8 nm, providing crucial structural constraints.[2][3]

The subject compound offers distinct advantages over traditional spin labels:

-

Controlled Activation: The hydroxylamine form allows for labeling to occur without the presence of a reactive radical, which can then be oxidized to the nitroxide in situ when desired.

-